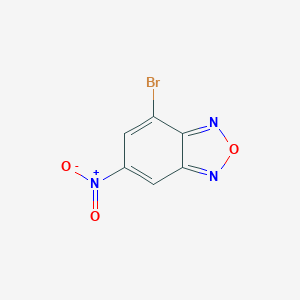

4-Bromo-6-nitro-2,1,3-benzoxadiazole

Description

Historical Context and Evolution of Benzoxadiazole Chemistry in Research

The study of 2,1,3-benzoxadiazole, also known as benzofurazan (B1196253), and its sulfur analogue, 2,1,3-benzothiadiazole (B189464), dates back to the 19th century. These bicyclic systems, comprising a benzene (B151609) ring fused to an oxadiazole or thiadiazole ring, initially intrigued chemists due to their aromatic nature and unique electronic properties. Early research focused on their fundamental synthesis and reactivity. The synthesis of the parent 2,1,3-benzoxadiazole heterocycle can be achieved through the cyclization of 2-nitroaniline (B44862) with sodium hypochlorite, followed by the reduction of the resulting N-oxide. Over the decades, the field has evolved from studying the parent compounds to exploring a vast array of substituted derivatives, driven by the quest for new materials with tailored optical and electronic properties. This has led to the development of sophisticated synthetic methodologies, including various cross-coupling reactions, that allow for precise functionalization of the benzoxadiazole core.

Significance of Halogenated and Nitrated Benzoxadiazoles in Contemporary Chemical Synthesis

The introduction of halogen and nitro groups onto the 2,1,3-benzoxadiazole scaffold dramatically alters its chemical behavior and opens up new avenues for its application. Halogenated benzoxadiazoles, such as bromo-substituted derivatives, are crucial intermediates in organic synthesis. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, enabling the construction of complex conjugated molecules. This versatility is fundamental to the development of organic semiconductors, dyes, and fluorescent probes.

The nitro group, a strong electron-withdrawing substituent, plays a pivotal role in modulating the electronic properties of the benzoxadiazole system. Its presence significantly enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This heightened reactivity allows for the introduction of a wide range of functional groups, which is particularly valuable in the design of fluorescent labels and sensors. For instance, the well-known fluorogenic reagent 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) readily reacts with amines and thiols, a property exploited extensively in biological imaging and proteomics. The combination of both a halogen and a nitro group, as seen in 4-Bromo-6-nitro-2,1,3-benzoxadiazole, therefore offers a dual functionality: the bromine atom as a site for cross-coupling and the nitro group as an activator for nucleophilic substitution, making it a highly valuable and reactive building block.

Structural Features and their Influence on Reactivity Patterns within the 2,1,3-Benzoxadiazole Core

The positions of the substituents are crucial in dictating the reactivity patterns. In this compound, the bromine and nitro groups are situated on the benzene ring portion of the heterocycle. The electron-withdrawing nature of both the nitro group and the fused oxadiazole ring makes the carbon atoms of the benzene ring electrophilic. This renders the compound susceptible to nucleophilic attack, particularly at the carbon atom bearing the bromine, which can act as a leaving group in SNAr reactions. The presence of the nitro group ortho and para to the site of substitution can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution.

The bromine atom's position also makes it amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The specific regiochemistry of these reactions is influenced by the electronic environment created by the nitro group and the heterocyclic ring.

Detailed Research Findings

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties and reactivity can be inferred from closely related and well-studied analogues such as 4-bromo-7-nitrobenzo[c] nih.govfrontiersin.orgresearchgate.netoxadiazole. The following tables present a compilation of computed and expected data based on the chemistry of this class of compounds.

Table 1: Physicochemical Properties of Benzoxadiazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,1,3-Benzoxadiazole | C₆H₄N₂O | 120.11 | 273-09-6 |

| 4-Bromo-7-nitro-2,1,3-benzoxadiazole | C₆H₂BrN₃O₃ | 244.00 | 35128-56-4 |

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole | C₆H₂ClN₃O₃ | 199.55 | 10199-89-0 |

Interactive Data Table: Computed Properties of 4-Bromo-7-nitro-2,1,3-benzoxadiazole (Isomer for Comparison) Note: This data is for a positional isomer and is provided for illustrative purposes.

| Property | Value |

| Molecular Weight | 244.00 g/mol |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 242.92795 Da |

| Monoisotopic Mass | 242.92795 Da |

| Topological Polar Surface Area | 84.7 Ų |

| Heavy Atom Count | 13 |

Table 2: Key Reactions of Halogenated and Nitrated Benzoxadiazoles

| Reaction Type | Reagents and Conditions | Product Type | Significance |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, thiols, alkoxides in the presence of a base | Substituted nitrobenzoxadiazoles | Synthesis of fluorescent probes, dyes, and biologically active molecules. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted nitrobenzoxadiazoles | Formation of C-C bonds for building extended π-conjugated systems for electronic materials. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted nitrobenzoxadiazoles | Creation of linear, rigid structures with interesting photophysical properties. |

Structure

3D Structure

Properties

Molecular Formula |

C6H2BrN3O3 |

|---|---|

Molecular Weight |

244 g/mol |

IUPAC Name |

4-bromo-6-nitro-2,1,3-benzoxadiazole |

InChI |

InChI=1S/C6H2BrN3O3/c7-4-1-3(10(11)12)2-5-6(4)9-13-8-5/h1-2H |

InChI Key |

NFBBFZYVYYVNCP-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=NON=C21)Br)[N+](=O)[O-] |

Canonical SMILES |

C1=C(C=C(C2=NON=C21)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Bromo 6 Nitro 2,1,3 Benzoxadiazole and Its Precursors/derivatives

Direct Synthesis Routes to 4-Bromo-6-nitro-2,1,3-benzoxadiazole

Nitration of Halogenated Benzoxadiazole Precursors

A common and effective method for the synthesis of this compound is the direct nitration of a halogenated precursor, specifically 4-bromo-2,1,3-benzoxadiazole. This electrophilic aromatic substitution reaction typically employs a potent nitrating agent to introduce the nitro group onto the electron-deficient aromatic ring.

The reaction is generally carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction conditions, particularly temperature, must be carefully controlled to ensure the desired regioselectivity and to prevent over-nitration or decomposition of the starting material. The electron-withdrawing nature of both the bromo group and the benzoxadiazole ring itself directs the incoming nitro group to the 6-position.

| Precursor | Reagents | Conditions | Product |

| 4-Bromo-2,1,3-benzoxadiazole | Conc. HNO₃, Conc. H₂SO₄ | Elevated temperatures | This compound |

This table summarizes the typical conditions for the nitration of 4-bromo-2,1,3-benzoxadiazole.

Halogenation of Nitrated Benzoxadiazole Precursors

An alternative direct synthesis route involves the halogenation of a nitrated benzoxadiazole precursor, such as 4-nitro-2,1,3-benzoxadiazole (B59055). This approach requires the introduction of a bromine atom onto an already deactivated ring system. The strong electron-withdrawing effect of the nitro group and the benzoxadiazole heterocycle makes the aromatic ring less susceptible to electrophilic attack.

Therefore, this reaction generally requires harsher conditions and a more reactive brominating agent compared to the bromination of an un-nitrated benzoxadiazole. A mixture of bromine and a strong acid, such as hydrobromic acid or sulfuric acid, can be employed to generate a highly electrophilic bromine species. utm.my The position of bromination is directed by the existing nitro group. For instance, bromination of the closely related 7-nitro-2,1,3-benzothiadiazole has been shown to yield the 4-bromo derivative, suggesting a similar outcome for the benzoxadiazole analog. nih.gov

Precursor Synthesis and Functional Group Interconversions

Synthesis of Halogenated Benzoxadiazoles

The key halogenated precursor, 4-bromo-2,1,3-benzoxadiazole, can be synthesized through various methods. A common approach is the direct bromination of 2,1,3-benzoxadiazole. This reaction can be achieved using elemental bromine in the presence of a suitable solvent and catalyst. For example, the synthesis of 4,7-dibromo-2,1,3-benzoxadiazole has been reported by reacting 2,1,3-benzoxadiazole with bromine in the presence of iron powder as a catalyst. chemicalbook.com By controlling the stoichiometry of the brominating agent, the mono-brominated product can be selectively obtained.

Another route to halogenated benzoxadiazoles involves the cyclization of halogenated o-aminophenols or o-phenylenediamines.

Synthesis of Nitrated Benzoxadiazoles

The synthesis of nitrated benzoxadiazole precursors, such as 4-nitro-2,1,3-benzoxadiazole, is typically achieved through the cyclization of a corresponding nitrated starting material. A common precursor for this is 2-nitroaniline (B44862). chemicalbook.com The synthesis involves the cyclization of 2-nitroaniline using an oxidizing agent, such as sodium hypochlorite, in a basic medium to form 2,1,3-benzoxadiazole-1-oxide. chemicalbook.com Subsequent reduction of the N-oxide group, for example with triphenylphosphine, yields the desired 2,1,3-benzoxadiazole ring system. chemicalbook.com If a nitrated aniline (B41778) is used as the starting material, a nitrated benzoxadiazole is obtained.

Methods for Introducing and Modifying Nitro and Bromo Groups

The introduction and modification of nitro and bromo groups on the benzoxadiazole ring are fundamental to the synthesis of the target compound.

Introduction of Nitro Groups: As discussed previously, nitration is typically achieved via electrophilic aromatic substitution using a mixture of nitric and sulfuric acids. scirp.org The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the benzene (B151609) ring of the benzoxadiazole system.

Introduction of Bromo Groups: Bromination is also an electrophilic aromatic substitution reaction. nih.govwku.edu Common brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). utm.my The reactivity of the benzoxadiazole ring towards bromination is influenced by the presence of other substituents. For deactivated systems, harsher conditions, such as the use of a strong acid catalyst, may be necessary. utm.my

Advanced Synthetic Techniques

The synthesis of functionalized benzoxadiazoles is a significant area of research due to their presence in various pharmacologically active compounds and materials science applications. Advanced synthetic methodologies provide efficient access to a wide range of derivatives, allowing for the fine-tuning of their chemical and physical properties.

Cross-Coupling Reactions Involving Brominated Benzoxadiazoles

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For brominated benzoxadiazoles, such as this compound, the bromine atom serves as a versatile handle for introducing a variety of substituents through reactions like Suzuki, Sonogashira, and Stille couplings. These reactions are fundamental for the structural diversification of the benzoxadiazole core.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (like a boronic acid or ester) with an organic halide. wikipedia.org It is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org For brominated heterocycles, a palladium catalyst, typically with phosphine (B1218219) ligands, and a base are required to facilitate the catalytic cycle. organic-chemistry.orgnih.gov While specific examples for this compound are not extensively detailed in readily available literature, the Suzuki-Miyaura reaction has been successfully applied to other brominated heterocyclic systems, such as 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole, to create new C-C bonds with various aryl boronic acids. researchgate.net The reaction conditions are generally robust, allowing for the coupling of substrates with diverse electronic and steric properties. nih.gov

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The Sonogashira coupling is highly effective for introducing alkynyl moieties onto aromatic rings. For instance, 4-bromo-substituted 6H-1,2-oxazines have been successfully coupled with various terminal alkynes using a PdCl₂(PPh₃)₂/CuI system. nih.govresearchgate.net The synthesis of other 2,1,3-benzoxadiazole derivatives has also been achieved using Sonogashira coupling to link the heterocyclic core to π-conjugated systems. nih.govnih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. organic-chemistry.orglibretexts.org It is known for its tolerance of a wide variety of functional groups. wikipedia.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. libretexts.org Although organotin reagents are toxic, the reaction's versatility makes it a valuable synthetic method. organic-chemistry.org

The table below summarizes typical conditions for these cross-coupling reactions as applied to related brominated heterocyclic compounds.

| Coupling Reaction | Substrate Example | Coupling Partner | Catalyst System | Conditions | Yield |

|---|---|---|---|---|---|

| Suzuki-Miyaura | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd₂(dba)₃, XPhos | K₂CO₃, Dioxane/H₂O, 100 °C | 91% nih.gov |

| Sonogashira | 4-Bromo-3-methyl-5-phenyl-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, Toluene, rt, 6h | 81% nih.gov |

| Sonogashira | 4,7-dibromo-2,1,3-benzoxadiazole | Aryl acetylene | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Et₃N, Reflux, 2h | ~75% nih.gov |

Nucleophilic Aromatic Substitution Strategies on Substituted Benzoxadiazoles

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that are electron-deficient. The presence of strong electron-withdrawing groups, such as the nitro group in 4-nitro-2,1,3-benzoxadiazole derivatives, significantly activates the ring towards attack by nucleophiles. libretexts.orgnih.govmdpi.com The bromine atom in this compound can act as a leaving group in SNAr reactions.

The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. nih.gov The stability of this intermediate is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group. libretexts.org In the case of this compound, the nitro group at position 6 is para to the bromo group at position 4, providing strong activation for nucleophilic substitution at the C-4 position.

A range of nucleophiles can be employed, including amines, alkoxides, and thiolates, to introduce new functional groups. For example, the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with ethyl (p-amino) benzoate (B1203000) proceeds via nucleophilic substitution of the chlorine atom to yield the corresponding amino-substituted benzoxadiazole derivative. anjs.edu.iqanjs.edu.iq This strategy is widely used to build more complex molecules from activated benzoxadiazole precursors. Studies on 4-nitro-2,1,3-benzoxadiazoles have shown that nucleophilic attack can also occur at positions occupied by a hydrogen atom (SNAr-H), sometimes competing with the substitution of a leaving group. rsc.org

The following table presents examples of nucleophilic aromatic substitution on nitro-substituted benzoxadiazoles.

| Substrate | Nucleophile | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole | Ethyl (p-amino) benzoate | Absolute Ethanol | Reflux, 12h | Ethyl-4-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)benzoate | 60% anjs.edu.iq |

| 4-Nitrobenzofuroxan | 2-nitropropenide anion | Acetonitrile | - | 7-substituted product (after oxidation) | 35-72% rsc.org |

| NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole) | Amino acids | - | - | NBD-amino acid derivatives | - frontiersin.org |

One-Pot and Multistep Synthetic Sequences in Benzoxadiazole Chemistry

The efficient construction of complex molecules often relies on either multistep synthetic sequences where intermediates are isolated and purified, or on one-pot procedures where multiple reactions occur in the same vessel. Both strategies are prominent in benzoxadiazole chemistry.

Multistep Synthesis: This classical approach allows for precise control over each reaction step. A prime example is the synthesis of complex triazole-containing benzoxadiazoles starting from 4-chloro-7-nitro-2,1,3-benzoxadiazole. anjs.edu.iq The sequence involves:

An initial SNAr reaction to introduce an aminobenzoate group.

Conversion of the ester to an acid hydrazide using hydrazine (B178648) hydrate.

Reaction with phenylisothiocyanate to form a thiosemicarbazide (B42300) intermediate.

Base-catalyzed cyclization to afford a triazole-thiol derivative. anjs.edu.iq

Further functionalization of the triazole ring.

This step-by-step approach enables the synthesis of elaborate molecular architectures that would be difficult to achieve in a single step.

One-Pot Synthesis: These procedures enhance efficiency by reducing the number of workup and purification steps, saving time, and minimizing solvent waste. Several one-pot methods for synthesizing the core benzoxazole (B165842) ring system have been developed. For instance, benzoxazoles can be synthesized in high yields from catechols, aldehydes, and ammonium (B1175870) acetate (B1210297) using a ZrCl₄ catalyst in a single pot. nih.gov Another approach involves the metal-free ortho-C-H functionalization of phenols with nitroalkanes, which proceeds through a cascade of reactions including Beckman rearrangement and intramolecular cyclocondensation to yield benzoxazoles. researchgate.net Similarly, one-pot methods for related heterocycles like benzimidazoles have been developed using cascade reactions. organic-chemistry.org A one-pot synthesis-functionalization strategy has also been reported for 1,3,4-oxadiazoles, showcasing the power of this approach to rapidly generate molecular diversity. nih.gov

| Reaction Type | Starting Materials | Catalyst/Reagent | Key Features | Yield |

|---|---|---|---|---|

| One-Pot Benzoxazole Synthesis | Catechols, Aldehydes, Ammonium Acetate | ZrCl₄ | Efficient, high yields, uses O₂ as oxidant | Up to 97% nih.gov |

| One-Pot Benzoxazole Synthesis | Phenols, Nitroalkanes | Polyphosphoric acid (PPA) | Metal-free, oxidant-free cascade reaction | Good yields researchgate.net |

| Multistep Triazole-Benzoxadiazole Synthesis | 4-Chloro-7-nitro-2,1,3-benzoxadiazole, Ethyl (p-amino) benzoate, Hydrazine, etc. | Various | Sequential SNAr, hydrazinolysis, cyclization | Stepwise yields reported |

Green Chemistry Principles in Benzoxadiazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of benzoxadiazoles and related heterocycles, these principles are increasingly being applied to develop more sustainable and environmentally benign methods. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a key green chemistry tool, significantly accelerating reaction rates, increasing yields, and often enabling solvent-free conditions. researchgate.neteurekaselect.comnih.gov Compared to conventional heating, which is often slow and inefficient, microwave heating provides rapid and uniform energy transfer directly to the reacting molecules. eurekaselect.comnih.gov The synthesis of various benzoxazole derivatives via the condensation of 2-aminophenols with aldehydes or carboxylic acids has been successfully achieved using microwave assistance, drastically reducing reaction times from hours to minutes. researchgate.netmdpi.com

Green Catalysts and Solvents: The use of non-toxic, recyclable catalysts and environmentally friendly solvents is another cornerstone of green synthesis. Deep eutectic solvents (DESs) and ionic liquids have been employed as effective and reusable catalysts for benzoxazole synthesis. mdpi.comnih.govbohrium.com For example, a choline (B1196258) chloride-based DES has been used as a catalyst for the microwave-assisted cyclization of 2-aminophenols and benzaldehydes. mdpi.combohrium.com Solvent-free reactions, sometimes using grinding techniques, further enhance the green credentials of a synthetic protocol by eliminating solvent waste entirely. nih.govresearchgate.net

The table below compares conventional and green synthetic approaches for benzoxazole derivatives.

| Method | Key Features | Advantages | Example |

|---|---|---|---|

| Conventional Heating | Often requires long reaction times (hours), use of organic solvents. | Well-established procedures. | Refluxing 2-aminophenol (B121084) and acid in an organic solvent for 10-20 hours. nih.govresearchgate.net |

| Microwave Irradiation | Rapid heating, short reaction times (minutes), often solvent-free. nih.gov | Energy efficiency, higher yields, reduced byproducts. nih.govnih.gov | Microwave-assisted condensation of 2-aminophenol and aldehyde in 3-5 minutes. nih.gov |

| Ultrasound Activation | Uses sonic cavitation to promote reaction. | Faster reaction rates, high yields, mild conditions. nih.gov | Ultrasound-assisted synthesis of oxadiazoles (B1248032) with yields of 78-90%. nih.gov |

| Green Catalysis | Use of recyclable catalysts like ionic liquids or deep eutectic solvents (DES). mdpi.comnih.gov | Reduced catalyst waste, often milder reaction conditions. bohrium.com | [CholineCl][oxalic acid] catalyzed synthesis of benzoxazoles. mdpi.com |

Reaction Mechanisms and Chemical Transformations of 4 Bromo 6 Nitro 2,1,3 Benzoxadiazole

Mechanistic Investigations of Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of the chemistry of 4-bromo-6-nitro-2,1,3-benzoxadiazole. The high electrophilicity of the benzoxadiazole ring, enhanced by the electron-withdrawing nitro group, facilitates the displacement of the bromo substituent by a variety of nucleophiles.

Mechanistic studies have revealed that these reactions can proceed through different pathways, including classical two-step (addition-elimination) and concerted (cSNAr) mechanisms. nih.govnih.gov The operative mechanism is often influenced by factors such as the nature of the nucleophile, the solvent, and the specific substitution pattern of the aromatic ring. researchgate.net For instance, reactions with strong nucleophiles often favor the classical pathway involving the formation of a stable Meisenheimer-like intermediate. nih.gov In contrast, weaker nucleophiles may react via a concerted mechanism where bond formation and bond breaking occur in a single transition state. nih.govrsc.org

Kinetic studies, including the determination of rate constants and activation parameters, have been instrumental in elucidating these mechanistic details. researchgate.net For example, Hammett studies have shown significant positive ρ values, indicating a substantial buildup of negative charge in the rate-determining step, which is consistent with the SNAr mechanism. nih.gov

Regioselectivity and Site-Specific Reactivity of the Benzoxadiazole Ring

The benzoxadiazole ring in this compound possesses distinct reactive sites, leading to notable regioselectivity in its reactions. The primary sites for nucleophilic attack are the carbon atoms bearing the bromo and nitro groups (C4 and C6, respectively).

The bromo group at the C4 position is the more facile leaving group in nucleophilic substitution reactions. However, the reactivity of different positions on the ring can be influenced by the reaction conditions and the nature of the attacking nucleophile. rsc.org In some instances, competitive nucleophilic addition has been observed at other positions on the ring, leading to the formation of isomeric products. rsc.org

The furoxan ring itself can influence the aromaticity of the carbocyclic part of the molecule, which in turn affects the reactivity of the substituent groups. nih.gov This interplay of electronic effects contributes to the observed regioselectivity and site-specific reactivity.

Oxidative and Reductive Transformations of the Nitro Group

The nitro group at the C6 position of this compound is a key functional handle that can undergo a variety of oxidative and reductive transformations.

Reductive Transformations: The reduction of the nitro group can lead to a range of products depending on the reducing agent and reaction conditions. wikipedia.orgscispace.com

Reduction to Amines: A common transformation is the reduction of the nitro group to an amino group, yielding 4-bromo-2,1,3-benzoxadiazol-6-amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. scispace.comyoutube.com

Reduction to Hydroxylamines: Under milder reduction conditions, such as with zinc dust and ammonium (B1175870) chloride, the nitro group can be selectively reduced to a hydroxylamino group. wikipedia.org

Reduction to Azo Compounds: In some cases, reduction with reagents like sodium benzenetellurolate can lead to the formation of azo compounds, where two benzoxadiazole units are linked by a nitrogen-nitrogen double bond. bris.ac.uk

The following table summarizes common reducing agents and their corresponding products in the reduction of nitroarenes:

| Reagent | Product |

| Sn/HCl | Amine |

| Fe/Acid | Amine |

| Catalytic Hydrogenation (e.g., Pd/C, PtO2) | Amine |

| Zinc/NH4Cl | Hydroxylamine |

| Sodium Hydrosulfite | Amine |

| Sodium Benzenetellurolate | Azo Compound |

Oxidative Transformations: While less common than reduction, the nitro group can participate in oxidative reactions. For instance, oxidation of related nitrobenzofuroxans has been studied, revealing that the ease of oxidation is dependent on the electron-deficient character of the ring system. rsc.org Powerful oxidizing agents like Ce(IV) or MnO4- are often required to effect these transformations. rsc.org

Halogen Exchange and Palladium-Catalyzed Reactions

The bromo substituent at the C4 position of this compound is a versatile handle for introducing further molecular complexity, particularly through halogen exchange and palladium-catalyzed cross-coupling reactions. beilstein-journals.org

Halogen Exchange: The bromo group can be exchanged for other halogens, such as chloro or iodo, through reactions with appropriate halide sources. This can be a useful strategy for tuning the reactivity of the molecule for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.govnih.gov These reactions typically involve the in-situ generation of a catalytically active Pd(0) species. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted benzoxadiazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. beilstein-journals.org This allows for the introduction of a wide range of aryl and vinyl substituents at the C4 position.

Heck Coupling: The Heck reaction couples the bromo-substituted benzoxadiazole with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group. arkat-usa.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the bromo-substituted benzoxadiazole with a terminal alkyne, typically using a palladium catalyst in the presence of a copper(I) co-catalyst and a base. beilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities at the C4 position. nih.gov

The following table provides a general overview of common palladium-catalyzed cross-coupling reactions applicable to aryl bromides:

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Terminal Alkyne | C-C (triple bond) |

| Buchwald-Hartwig | Amine | C-N |

Computational Probing of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the reaction pathways of this compound. researchgate.netsmu.eduresearchgate.net These theoretical studies provide deep insights into the structures of reactants, transition states, and intermediates, as well as the energetics of the reaction profiles. smu.edu

DFT calculations can be used to:

Predict Reaction Mechanisms: By calculating the energies of different possible transition states and intermediates, computational models can help to distinguish between concerted and stepwise reaction pathways. nih.gov

Elucidate Regioselectivity: The relative energies of different potential products can be calculated to predict and explain the observed regioselectivity in reactions. nih.gov

Analyze Electronic Structure: DFT calculations provide information about the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. researchgate.net

Corroborate Experimental Findings: Theoretical results can be compared with experimental data, such as kinetic measurements, to provide a more complete and detailed understanding of the reaction mechanism. researchgate.netnih.gov

For example, DFT calculations have been used to study the nucleophilic substitution reactions of related nitrobenzofurazans, confirming the role of the furoxan ring in influencing the aromaticity and reactivity of the carbocyclic ring. nih.gov

Intramolecular Rearrangements and Cyclizations

Under certain conditions, derivatives of this compound can undergo intramolecular rearrangements and cyclizations, leading to the formation of novel heterocyclic systems. wiley-vch.deresearchgate.netnih.gov

These reactions are often triggered by the presence of a suitably positioned reactive group within the molecule. For instance, a side chain containing a nucleophilic or electrophilic center can react with the benzoxadiazole ring or one of its substituents.

An example of such a transformation is the intramolecular Diels-Alder reaction (IMDAF), where a tethered diene can undergo cycloaddition with the benzoxadiazole ring system, although this is more commonly observed in related furan (B31954) systems. researchgate.net In some cases, unusual isomerization-cyclization reactions have been observed, particularly with nitro-substituted derivatives, leading to the formation of complex polycyclic structures. researchgate.netnih.gov These rearrangements can sometimes be promoted by heat or microwave irradiation. researchgate.netnih.gov

Advanced Spectroscopic and Characterization Techniques in the Study of 4 Bromo 6 Nitro 2,1,3 Benzoxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For 4-Bromo-6-nitro-2,1,3-benzoxadiazole, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its structure.

In ¹³C NMR spectroscopy, the carbon atoms of the benzoxadiazole ring and those bearing the bromo and nitro substituents would exhibit characteristic chemical shifts. For comparison, the ¹³C NMR spectrum of 4-amino-7-nitrobenzofurazan (B187976) derivatives shows signals for the carbon atoms of the benzofurazan (B1196253) core in the range of 100-145 ppm. researchgate.net It is anticipated that the carbon attached to the bromine atom in this compound would appear at a distinct chemical shift, influenced by the halogen's electronegativity and heavy atom effect.

Table 1: Predicted and Comparative NMR Data

| Nucleus | Predicted Chemical Shift (δ) for this compound | Comparative ¹H NMR Data (4-Fluoro-7-nitro-2,1,3-benzoxadiazole in DMSO-d₆) researchgate.net | Comparative ¹³C NMR Data (4-Amino-7-nitrobenzofurazan derivative in CDCl₃) researchgate.net |

| ¹H | 7.0 - 9.0 ppm (aromatic region) | H-5: 7.70 ppm (d, J=8.40 Hz); H-6: 8.77-8.80 ppm (m) | Aromatic H: 6.55 - 8.46 ppm |

| ¹³C | 100 - 150 ppm (aromatic region) | Not Available | C-4: 144.73; C-3a: 143.84; C-7: 136.60; C-5: 136.03; C-1a: 125.57; C-6: 100.93 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which typically appear in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The C-Br stretching vibration is expected in the lower frequency region, generally between 600 and 500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the benzoxadiazole ring system would be observed in the 1600-1400 cm⁻¹ region.

A study on novel nitrobenzofurazan derivatives reported strong absorption bands in the regions of 1300–1500 cm⁻¹ and 1500–1600 cm⁻¹, which were attributed to the stretching vibrations of the nitro group and the nitrobenzofurazan moiety, respectively. frontiersin.org

Table 2: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Expected Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1300 |

| Aromatic Ring | C=C and C=N Stretch | 1600 - 1400 |

| Aromatic | C-H Stretch | > 3000 |

| Bromoalkane | C-Br Stretch | 600 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to display absorption bands corresponding to π→π* and n→π* transitions. The extended conjugation of the benzoxadiazole system, coupled with the electron-withdrawing nitro group, is likely to result in absorption maxima in the UV and visible regions.

Studies on related 4-halo-7-nitrobenzofurazan compounds, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), show absorption maxima that are sensitive to the solvent environment. researchgate.net For instance, NBD-Cl derivatives used for the determination of various drugs exhibited absorption maxima around 460-470 nm. researchgate.net Another study on novel nitrobenzofurazan derivatives reported two main absorption bands, one between 312-390 nm attributed primarily to the nitro group, and a second between 430-480 nm corresponding to the benzofurazan moiety. frontiersin.org It is anticipated that this compound will exhibit similar absorption characteristics.

Table 3: Comparative UV-Vis Absorption Data of Related NBD Derivatives

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

| NBD-Cl Drug Derivatives | - | 460 - 471 nm | researchgate.net |

| Novel Nitrobenzofurazan Derivatives | - | 312 - 390 nm and 430 - 480 nm | frontiersin.org |

| 4-Benzylamino-7-nitrobenzofurazan | Ethanol | 460 nm | bath.ac.uk |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular formula of this compound is C₆H₂BrN₃O₃. nih.gov

The calculated monoisotopic mass of this compound is 242.92795 Da. nih.gov In a mass spectrum, one would expect to see a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the isotopes ⁷⁹Br and ⁸¹Br.

The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da) and the bromine atom (79/81 Da). Other common fragmentations could include the loss of NO (30 Da) and CO (28 Da) from the ring system.

Table 4: Calculated Mass and Expected Fragments for this compound

| Species | Formula | Calculated Mass (Da) |

| Molecular Ion [M]⁺ | C₆H₂⁷⁹BrN₃O₃ | 242.9280 |

| Molecular Ion [M+2]⁺ | C₆H₂⁸¹BrN₃O₃ | 244.9259 |

| [M-NO₂]⁺ | C₆H₂⁷⁹BrN₂O | 196.9354 |

| [M-Br]⁺ | C₆H₂N₃O₃ | 164.0096 |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of molecules, including their excitation and emission characteristics. Benzofurazan derivatives are well-known for their fluorescent properties, often acting as fluorogenic labels. photochemcad.comwikipedia.org While the parent 4-halo-7-nitrobenzofurazans are typically non-fluorescent or weakly fluorescent, their reaction with nucleophiles can lead to highly fluorescent products. wikipedia.org

For instance, the fluoro-analogue, 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), after reaction with amines, can be detected with an excitation wavelength of 470 nm and an emission wavelength of 530 nm. wikipedia.org Similarly, the adducts of 4-chloro-7-nitrobenzofurazan (NBD-Cl) with amines exhibit an excitation maximum at 464 nm and an emission maximum at 512 nm in aqueous solutions. wikipedia.org The fluorescence of these derivatives is often sensitive to the polarity of the solvent. bath.ac.uk It is expected that this compound would also serve as a fluorogenic reagent, with its derivatives exhibiting fluorescence in the visible region.

Table 5: Comparative Fluorescence Data of Related NBD Derivatives

| Derivative | Excitation Maxima (λex) | Emission Maxima (λem) | Reference |

| NBD-F amine adducts | 470 nm | 530 nm | wikipedia.org |

| NBD-Cl amine adducts | 464 nm | 512 nm | wikipedia.org |

| 4-Benzylamino-7-nitrobenzofurazan (in Ethanol) | 460 nm | 540 nm | bath.ac.uk |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

While a crystal structure for this compound has not been found in the surveyed literature, the crystal structures of related compounds have been determined. For example, the crystal structure of a derivative of nitrobenzofurazan has been successfully elucidated by X-ray diffraction, confirming its molecular geometry. frontiersin.org Additionally, the crystal structure of 4-bromo-4'-nitrodiphenyl has been analyzed, demonstrating the feasibility of crystallographic studies on bromo-nitro aromatic compounds. sigmaaldrich.com The determination of the crystal structure of this compound would provide invaluable information on the planarity of the ring system and the orientation of the substituents.

Electrochemical Methods for Electronic Structure and Band Gap Determination

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox properties of a molecule and to estimate its electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting band gap.

The electrochemical behavior of this compound would be characterized by reduction and oxidation potentials corresponding to the acceptance and removal of electrons. The nitro group is a well-known electroactive moiety that undergoes reduction, and the benzoxadiazole ring system can also be electrochemically active.

A study on a modified nitrobenzofurazan, 4-morpholino-7-nitrobenzofurazan, utilized electrochemical analysis to support theoretical findings on its sensory abilities. nih.gov Another investigation into new fluorophores based on 2,1,3-benzoxadiazole used electrochemical studies to determine the band gaps of the molecules, which showed strong correlations with the optical band gaps. frontiersin.org These studies highlight the utility of electrochemical methods in characterizing the electronic properties of benzofurazan derivatives. The electrochemical analysis of this compound would provide crucial data on its electron-accepting and donating capabilities.

Computational and Theoretical Chemistry Approaches for 4 Bromo 6 Nitro 2,1,3 Benzoxadiazole

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the ground-state properties of molecules. For 4-Bromo-6-nitro-2,1,3-benzoxadiazole, DFT calculations are employed to predict its most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze its electronic characteristics.

Researchers utilize DFT methods, often with specific functionals like B3LYP or CAM-B3LYP and basis sets such as 6-31G+ or 6-311++G(d,p), to find the geometry that corresponds to the lowest energy on the potential energy surface. researchgate.netresearchgate.net These calculations provide precise values for bond lengths, bond angles, and dihedral angles. For instance, in related nitro-substituted aromatic compounds, DFT has been used to show how the presence of a nitro group can induce slight distortions in the benzene (B151609) ring and affect the planarity of the molecule. researchgate.netnih.gov In the case of 4,6-dichloro-5-nitrobenzofuroxan, a structurally similar compound, DFT calculations revealed that the nitro group is forced out of the plane of the carbocyclic ring. nih.gov

The electronic structure is also elucidated through DFT. Natural Bond Orbital (NBO) analysis, a common post-calculation step, can reveal the distribution of electron density, atomic charges, and the nature of intramolecular interactions. qu.edu.qa DFT calculations help in understanding how the electron-withdrawing nature of the nitro group and the bromo substituent influences the electronic environment of the 2,1,3-benzoxadiazole ring system.

Table 1: Representative DFT Functionals and Basis Sets for Molecular Structure Optimization

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Standard for geometry optimization and vibrational frequencies. |

| B3LYP | 6-311++G(d,p) | Higher level basis set for more accurate electronic properties. researchgate.net |

| CAM-B3LYP | 6-31+G(d) | Often used for systems with charge-transfer, providing better spectroscopic predictions. qu.edu.qa |

Time-Dependent DFT (TD-DFT) for Excited States and Spectroscopic Predictions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. ohio-state.edu This approach is crucial for predicting and interpreting the ultraviolet-visible (UV-Vis) absorption and emission spectra of this compound.

TD-DFT calculations, performed on the optimized ground-state geometry, yield vertical excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one. ohio-state.edursc.org These energies and their corresponding oscillator strengths (a measure of transition probability) are used to simulate the absorption spectrum. nih.gov

For nitro-substituted benzoxadiazole derivatives, the introduction of a nitro group can lead to new absorption bands in the visible region of the spectrum. qu.edu.qa TD-DFT studies, often using range-separated functionals like CAM-B3LYP, are instrumental in assigning these bands to specific electronic transitions, such as promotions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). qu.edu.qa By comparing the simulated spectra with experimental data, researchers can validate the computational model and gain a deeper understanding of the molecule's photophysical behavior. qu.edu.qa The accuracy of TD-DFT predictions can be high, with statistical accuracies often within 0.3 eV for vertical excitation energies. ohio-state.edu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can be used to explore its conformational landscape and to model its interactions with other molecules, such as solvents or biological macromolecules. nih.govrsc.org

By simulating the motion of the molecule according to the principles of classical mechanics, MD can reveal how different parts of the molecule move relative to each other. This is particularly useful for analyzing the rotation of the nitro group or assessing the flexibility of the molecule.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulation box filled with solvent molecules (e.g., water, methanol), one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. researchgate.net This provides insight into solvation effects and how the molecule behaves in solution. In the context of drug design, MD simulations are used to understand how benzoxazole (B165842) derivatives bind to and interact with protein targets, identifying key residues responsible for stabilizing the molecule in the binding pocket. nih.govrsc.org

Prediction of Spectroscopic Parameters (e.g., absorption and emission wavelengths)

Computational methods, primarily TD-DFT, are highly effective in predicting key spectroscopic parameters for molecules like this compound. These predictions are essential for identifying unknown compounds and for designing new molecules with specific optical properties.

The primary outputs of TD-DFT calculations are the excitation energies (E) and oscillator strengths (f) for various electronic transitions. researchgate.net The excitation energy can be directly converted to a maximum absorption wavelength (λ_max) using the equation λ = hc/E, where h is Planck's constant and c is the speed of light.

For example, TD-DFT calculations on a related nitro-substituted compound successfully simulated its absorption spectrum, demonstrating that the presence of the nitro group can induce distinct spectral features. qu.edu.qa Experimental work on a similar compound, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), shows fluorescence emission at 542 nm when excited at 485 nm after reacting with taurine. researchgate.net Computational models can be benchmarked against such experimental data to improve their predictive accuracy for this compound. The choice of the DFT functional is critical, with double-hybrid functionals sometimes yielding mean absolute errors as low as 0.083 eV for excitation energies. rsc.org

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for Related Benzoxadiazoles

| Compound/Method | Predicted λ_max (nm) | Experimental λ_max (nm) | Emission λ (nm) | Source |

|---|---|---|---|---|

| Nitro-substituted Pyridocoumarin (TD-DFT/CAM-B3LYP) | ~425 | ~425 | N/A | qu.edu.qa |

| NBD-F derivative (Experimental) | N/A | 485 (Excitation) | 542 | researchgate.net |

Analysis of Molecular Orbitals (HOMO-LUMO) and Charge Transfer Characteristics

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the chemical reactivity and electronic properties of a molecule. researchgate.net Analysis of the FMOs of this compound provides critical insights into its behavior as an electron donor or acceptor and its charge transfer characteristics.

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and that charge transfer can occur easily within the molecule. researchgate.netnih.gov

For this compound, the electron-withdrawing nitro group and the benzoxadiazole core are expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor (electrophile). The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net The analysis of these orbitals can explain the intramolecular charge transfer (ICT) character of electronic transitions, where electron density moves from one part of the molecule (often the HOMO region) to another (the LUMO region) upon excitation. qu.edu.qa

Table 3: Global Reactivity Descriptors from FMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. researchgate.net |

Quantitative Structure-Property Relationship (QSPR) Modeling for Benzoxadiazole Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. chemijournal.comresearchgate.net For the broader class of benzoxadiazole and benzoxazole derivatives, QSPR/QSAR studies can be used to predict the properties of new compounds like this compound without synthesizing and testing them individually. nih.gov

These models are built by first calculating a set of numerical descriptors for each molecule in a training set. These descriptors can encode steric, electronic, hydrophobic, and topological features. Then, a mathematical equation is derived that links these descriptors to the property of interest (e.g., anticancer activity, receptor binding affinity). nih.govrsc.org

Commonly used 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods generate 3D contour maps that visualize how different fields (e.g., steric, electrostatic) around the aligned molecules influence their activity. nih.govrsc.org Such models provide valuable directions for designing new, more potent derivatives by indicating which positions on the benzoxadiazole scaffold should be modified with specific types of substituents to enhance a desired property. rsc.orgresearchgate.net

Functionalization and Derivatization Strategies of 4 Bromo 6 Nitro 2,1,3 Benzoxadiazole

Modification at the Halogen Position

The halogen atom at the 4-position of the benzoxadiazole ring is highly activated towards nucleophilic aromatic substitution. This reactivity is due to the strong electron-withdrawing nature of the fused oxadiazole ring and the nitro group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution reaction. researchgate.netnih.gov This principle is widely exploited using analogous compounds like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), where the halide is readily displaced. nih.govtcichemicals.comcalpaclab.com

Common nucleophiles used for this modification include:

Amines: Primary and secondary amines react readily to form highly fluorescent 4-amino-7-nitro-2,1,3-benzoxadiazole derivatives. tcichemicals.comnih.gov

Thiols: Thiol-containing compounds can displace the bromide to form stable thioether linkages. tcichemicals.comnih.gov

Hydrazines: Reaction with hydrazine (B178648) yields a hydrazino-derivative, which serves as a key building block for other reagents. rsc.orgtcichemicals.com

The reactivity order of the halogens is generally F > Cl > Br, making the fluoro-analogs the most reactive labeling reagents. nih.gov However, the bromo-derivative remains a viable substrate for these transformations.

Modification at the Nitro Group

The nitro group at the 6-position is a powerful electron-withdrawing group that is crucial for the reactivity of the halogen position and the photophysical properties of the scaffold. The most significant modification of the nitro group is its reduction to a primary amine (amino group). This transformation drastically alters the electronic properties of the molecule, converting the substituent from strongly electron-withdrawing to strongly electron-donating.

Standard chemical reduction methods can be employed for this purpose, including:

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source such as hydrazine or hydrogen gas. scispace.com

Reduction with metals in acidic media, for instance, tin (Sn) or zinc (Zn) in hydrochloric acid (HCl). scispace.com

Using borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH3-THF), which can offer chemoselectivity under specific conditions. jrfglobal.com

This reduction is a key step in synthesizing certain fluorophores where an amino group is required as an electron-donating component to create a push-pull system for enhanced fluorescence. nih.govnih.gov

Derivatization for Analytical Applications

The 4-nitro-2,1,3-benzoxadiazole (B59055) core is a pro-fluorophore; it is typically non-fluorescent itself but becomes highly fluorescent upon reaction with an analyte. tcichemicals.comtcichemicals.com This property makes its derivatives excellent labeling reagents for sensitive detection in analytical chemistry, particularly for high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). tcichemicals.comnih.gov

Derivatives such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are classic, commercially available reagents for the fluorogenic labeling of primary and secondary amines. tcichemicals.comcalpaclab.comnih.gov The reaction involves the nucleophilic substitution of the halogen by the amine, forming a stable and highly fluorescent NBD-amine adduct. These derivatives are efficiently excited by common laser lines (e.g., 488 nm) and emit in the green-yellow region of the spectrum (~530-550 nm). tcichemicals.comnih.gov

The reaction conditions are generally mild, proceeding effectively in buffered aqueous or mixed aqueous-organic solutions.

| Reagent | Analyte | Reaction Conditions | Detection Method | Reference |

|---|---|---|---|---|

| NBD-F | Amino Acids | 20 mM NBD-F, 80 °C, 5 min | Capillary Electrophoresis with Laser-Induced Fluorescence (LIF) | nih.gov |

| NBD-F | Amino Acids | 50 mM NBD-F, 0.1 M borate (B1201080) buffer (pH 8.0), 60 °C, 1 min | HPLC with Fluorescence Detection (Ex: 470 nm, Em: 530 nm) | tcichemicals.com |

| NBD-F | Catecholamines | 12.5 mM borate buffer (pH 8.0), water:acetonitrile (1:1), 50 °C, 5 min | HPLC | capes.gov.br |

Direct labeling of carboxylic acids with 4-bromo-6-nitro-2,1,3-benzoxadiazole is not feasible. Instead, a multi-step strategy is employed. First, the benzoxadiazole core is functionalized with a nucleophilic group, such as an amine or hydrazine. For instance, reacting the bromo- or chloro-derivative with piperazine (B1678402) creates an amine-terminated reagent. nih.gov This new amine-functionalized NBD derivative can then be coupled to a carboxylic acid using standard peptide coupling agents, such as carbodiimides (e.g., EDAC) and an activating agent, to form a stable amide bond.

To target carbonyl compounds like aldehydes and ketones, the benzoxadiazole core must be derivatized to contain a hydrazine moiety. This is achieved by reacting the 4-halo-7-nitro-2,1,3-benzoxadiazole with hydrazine hydrate. tcichemicals.comresearchgate.net The resulting reagent, 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H), is itself non-fluorescent but reacts with aldehydes and ketones under mild, often acidic, conditions to form highly fluorescent and stable hydrazones. rsc.orgtcichemicals.comtcichemicals.com These hydrazone products can be readily analyzed by reversed-phase HPLC with fluorescence detection. rsc.orgresearchgate.net NBD-H has proven to be a highly sensitive reagent for aldehydes, with detection limits in the femtomole range. tcichemicals.com

Strategies for Enhancing Fluorescence Characteristics via Derivatization

The fluorescence properties of 2,1,3-benzoxadiazole derivatives can be strategically tuned and enhanced through chemical modification. The core principle involves creating an intramolecular charge-transfer (ICT) system. This is achieved by having a strong electron-donating group (D) and a strong electron-withdrawing group (A) at opposite ends of the aromatic system (a "push-pull" fluorophore).

In this scaffold, the nitro group serves as a powerful electron-withdrawing group. When the bromine at the 4-position is substituted with an electron-donating group, such as a primary or secondary amine, a highly efficient D-π-A fluorophore is created. nih.gov This substitution leads to:

A significant increase in fluorescence quantum yield: The NBD-amine adducts are intensely fluorescent, whereas the parent halo-compound is not. tcichemicals.com

A bathochromic shift (red-shift): The excitation and emission wavelengths move to longer, more analytically useful regions of the spectrum (e.g., excitation around 470 nm and emission around 530-580 nm), which reduces interference from biological autofluorescence. tcichemicals.comrsc.org

Further modifications can fine-tune these properties. For example, replacing the nitro group with an aminosulfonyl group, as in 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F), creates reagents with different fluorescence characteristics and reactivity, often used for labeling thiols. calpaclab.com The fluorescence intensity of these derivatives is also sensitive to the polarity of the solvent, a characteristic feature of ICT fluorophores. capes.gov.br Research has shown that designing probes based on the 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD) fluorophore can lead to dramatic fluorescence enhancement upon binding to a specific analyte, demonstrating the power of derivatization to create functional molecular sensors. nih.gov

Applications of 4 Bromo 6 Nitro 2,1,3 Benzoxadiazole in Advanced Chemical Systems

Development of Fluorescent Probes and Sensors

The 4-nitro-2,1,3-benzoxadiazole (B59055) (NBD) core is a renowned fluorophore that has been extensively utilized in the design of fluorescent probes for a wide array of analytes in chemical and biological sciences. magtech.com.cn The bromo-substituted variant, 4-bromo-6-nitro-2,1,3-benzoxadiazole, serves as a crucial precursor for these probes, offering a reactive site for functionalization while maintaining the desirable photophysical characteristics of the NBD group.

Mechanisms of Fluorescence Enhancement

The fluorescence of NBD-based probes is highly sensitive to their local environment and the nature of the substituents attached to the benzoxadiazole ring. labclinics.com Generally, the parent compound, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), is non-fluorescent or weakly fluorescent. Upon reaction with a target analyte, typically through nucleophilic substitution of the halogen, a highly fluorescent adduct is formed. labclinics.com This "turn-on" fluorescence response is governed by several key photophysical mechanisms:

Intramolecular Charge Transfer (ICT): The NBD moiety is a strong electron-accepting group. When linked to an electron-donating group (the analyte or a recognition unit), an ICT state can be formed upon photoexcitation. The efficiency and emission wavelength of this ICT process are highly dependent on the electronic nature of the attached group and the polarity of the solvent, providing a mechanism for sensing. nih.govnih.gov

Photoinduced Electron Transfer (PET): In many NBD-based sensor designs, the fluorophore is linked to a recognition moiety that can act as a PET quencher. In the "off" state, the fluorescence of the NBD core is quenched by the electron transfer process. Upon binding of the analyte to the recognition site, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity. rsc.org

Environmental Sensitivity: The fluorescence emission of NBD derivatives is markedly sensitive to the polarity of the surrounding medium. The fluorescence intensity often decreases significantly in aqueous solutions, a phenomenon that can be exploited in designing probes that report on binding events or changes in local hydrophobicity. labclinics.com

Design Principles for Selective Detection

The primary design strategy for creating selective sensors from this compound involves leveraging the reactivity of the C-Br bond. The benzoxadiazole ring is rendered highly electron-deficient by the nitro group, which activates the bromine atom for nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.orglibretexts.org This allows for the covalent attachment of a wide variety of nucleophilic recognition units.

Key design principles include:

Analyte-Specific Nucleophiles: By choosing a nucleophile that has a specific affinity for the target analyte, a selective sensor can be constructed. For example, attaching moieties with high affinity for specific metal ions or biological macromolecules allows for their selective detection. magtech.com.cn

Triggering Group Installation: A recognition group is installed that, upon interaction with the analyte, modulates the electronic properties of the NBD fluorophore. This can be a protecting group that is cleaved by the analyte (e.g., by reactive oxygen species) to unmask a fluorescent amine, or a binding site that alters its electron-donating ability upon complexation. rsc.org

Targeted Molecular Skeletons: The NBD unit can be attached as a fluorescent tag to a larger molecular skeleton that has inherent affinity for a specific biological target, such as a receptor or enzyme. nih.gov For instance, new fluorescent derivatives for σ receptors have been designed by connecting a 4-nitro-2,1,3-benzoxadiazole fluorescent tag via a linker to a skeleton derived from known receptor agonists or antagonists. nih.gov

An example of this design principle is the synthesis of fluorescent probes for detecting reactive oxygen species (ROS). A sensor can be designed to be initially non-fluorescent and to react with species like peroxyl radicals to release a highly fluorescent amino-NBD derivative. rsc.org

Integration into Conjugated Systems for Optoelectronic Materials

The strong electron-accepting nature of the nitrobenzoxadiazole unit makes it an excellent building block for the construction of novel organic materials with applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Donor-Acceptor (D-π-A-π-D) Architectures

A prevalent strategy in the design of organic electronic materials is the creation of donor-acceptor (D-A) conjugated systems. In these architectures, electron-donating (D) and electron-accepting (A) units are linked together, often via a π-conjugated bridge, to induce intramolecular charge transfer. This approach is highly effective for tuning the optical and electronic properties of the material.

The this compound moiety is a potent electron acceptor (A). It can be incorporated into D-π-A-π-D type structures where it is flanked by electron-donating groups. The bromine atom provides a convenient handle for introducing these donor units through cross-coupling reactions, such as the Sonogashira coupling, which forms carbon-carbon bonds between the aryl halide and terminal alkynes. wikipedia.orglibretexts.org While many studies have focused on the closely related benzothiadiazole (BT) acceptor, the principles are directly applicable to benzoxadiazole systems. For example, 2,1,3-benzoxadiazole has been used as the central acceptor in D-π-A-π-D fluorophores, exhibiting strong solvent-dependent fluorescence and properties indicative of an ICT state. nih.govnih.gov

Band Gap Engineering and Charge Transport Properties

The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical parameters for optoelectronic materials. The difference between these levels, the HOMO-LUMO gap, essentially defines the material's band gap and its absorption and emission characteristics.

By incorporating a strong acceptor like this compound into a conjugated system, both the HOMO and LUMO levels can be significantly lowered. The extent of this change can be finely tuned by varying the strength and type of the donor units attached to the acceptor core. This process, known as band gap engineering, allows for the creation of materials with tailored absorption profiles to match the solar spectrum (for OPVs) or to produce emission at specific colors (for OLEDs).

Furthermore, the D-A architecture promotes intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. The ability of these materials to effectively transport both holes (positive charges) and electrons (negative charges) is essential for device performance. The strong electron-accepting nature of the nitrobenzoxadiazole core enhances the electron-transporting properties of the resulting material. The close packing and intermolecular interactions facilitated by the D-A design improve charge carrier mobility.

Building Blocks in Advanced Organic Synthesis

Beyond its direct applications in functional materials, this compound is a valuable building block for constructing more complex molecules. Its utility stems from the reactivity of the C-Br bond, which is highly activated towards nucleophilic aromatic substitution (SNAr) by the powerfully electron-withdrawing nitro group located para to it. libretexts.orgmdpi.com

This high reactivity allows for the facile introduction of a wide range of substituents by reaction with various nucleophiles, including:

Amines: Reaction with primary and secondary amines is a common method to synthesize 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD) derivatives, which are themselves important fluorescent probes and synthetic intermediates. nih.govresearchgate.net

Thiols: Thiolates readily displace the bromide to form thioether linkages.

Alkoxides: Alkoxides can be used to introduce ether functionalities.

This SNAr chemistry provides a straightforward route to a diverse library of functionalized benzoxadiazoles.

Furthermore, the bromo substituent enables participation in various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, for example, allows for the attachment of alkyne groups, opening pathways to highly conjugated systems and materials. wikipedia.orglibretexts.orgorganic-chemistry.org The ability to selectively react the bromo group while potentially leaving other functionalities intact makes this compound a versatile and strategic component in multistep synthetic sequences.

Chemical Compound Information

Structure Property Relationships and Analogue Studies of 4 Bromo 6 Nitro 2,1,3 Benzoxadiazole Derivatives

Impact of Substituent Position and Electronic Nature on Reactivity

The reactivity of the 4-bromo-6-nitro-2,1,3-benzoxadiazole scaffold is profoundly influenced by the electronic properties and positions of its substituents. The nitro group, being a potent electron-withdrawing group, significantly modulates the electron density of the aromatic ring system. taylorandfrancis.comsci-hub.senih.gov This electron-withdrawing effect reduces the electron density at the carbon atoms of the benzene (B151609) ring, particularly at the positions ortho and para to the nitro group, thereby activating the ring for nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Research on analogous compounds demonstrates this principle effectively. For instance, in studies on 3-bromo-9-nitrobenzanthrone, the presence of the nitro group was found to facilitate the nucleophilic substitution of the bromine atom, allowing the reaction to proceed faster and at lower temperatures compared to the non-nitrated analogue. nih.gov The strong electron-withdrawing nature of the nitro group is credited with this enhanced reactivity. nih.gov Similarly, in 4-bromo-5-nitrophthalonitrile, the bromine atom is significantly more reactive and is substituted first in nucleophilic attack, highlighting the activating influence of the adjacent nitro group. researchgate.net

The position of these functional groups is critical. In 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, the C-4 position is susceptible to nucleophilic attack. nih.gov For example, certain NBD derivatives act as suicide inhibitors for glutathione (B108866) S-transferases (GSTs) by forming a stable sigma complex at the C-4 position of the benzoxadiazole ring when conjugated with glutathione. nih.gov This specific reactivity underscores the importance of the substituent pattern in directing chemical interactions. The relative reactivity of different halogens can also be a factor; in studies of 7-halo-4-nitrobenzo-2-oxa-1,3-diazoles, the 7-fluoro derivative was found to be superior in terms of reactivity compared to the chloro and bromo analogues for reactions with proline. researchgate.net

The electronic nature of the incoming nucleophile also plays a crucial role. Studies on the reactivity of 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netfrontiersin.orgnih.govthiadiazole) showed that it readily undergoes SNAr reactions with various S- and N-nucleophiles but is resistant to O-nucleophiles like water, methanol, and phenol (B47542), even under heating. nih.gov This selectivity highlights the interplay between the electronic character of the substituted ring and the nature of the attacking nucleophile.

Correlation of Molecular Structure with Photophysical Properties

The photophysical properties of this compound derivatives, such as absorption and fluorescence, are intricately linked to their molecular structure. The 2,1,3-benzoxadiazole core, often referred to as benzofurazan (B1196253), is a well-known fluorophore, and its properties can be finely tuned by altering the substituents on the benzene ring. researchgate.netmdpi.com

A common structural motif for achieving desirable photophysical properties in benzoxadiazole derivatives is the creation of a donor-π-acceptor (D-π-A) system. frontiersin.org In this arrangement, the electron-deficient benzoxadiazole unit acts as the acceptor (A), while electron-donating groups (D) are attached to it, often through a π-conjugated linker. frontiersin.org This design leads to an intramolecular charge transfer (ICT) upon photoexcitation, which is a key determinant of the compound's optical characteristics. frontiersin.org For example, D-π-A-π-D fluorophores incorporating a 2,1,3-benzoxadiazole unit exhibit absorption maxima in the visible region (~419 nm) and display strong, solvent-dependent fluorescence with a large Stokes shift, a direct consequence of the ICT state. frontiersin.org

Computational studies, such as those using Density Functional Theory (DFT), reveal that the Highest Occupied Molecular Orbital (HOMO) in such systems often has significant contributions from the donor and linker, while the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized on the electron-accepting benzoxadiazole ring. frontiersin.org This separation of frontier molecular orbitals is characteristic of an ICT process.

The nature and position of substituents have a direct impact. In 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole, there is significant electron delocalization, which influences their behavior as fluorophores. nih.govresearchgate.net The planarity of the molecule is also crucial; the introduction of acetylenic linkers between the central benzoxadiazole core and terminal aromatic units ensures molecular planarity and extends π-conjugation, leading to absorption in the 426–437 nm range and emission in the green portion of the spectrum with large Stokes shifts (95–107 nm). researchgate.net The fluorescence quantum yields of benzofurazan compounds are significantly affected by the substituent at the 4-position and by the polarity of the solvent. researchgate.net

| Compound Structure | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Reference |

|---|---|---|---|---|---|

| D-π-A-π-D Benzoxadiazole | ~419 | Bluish-Green Region | ~3779 cm-1 | ~0.5 | frontiersin.org |

| Benzoxadiazole with Acetylenic Linkers | 426–437 | Green Region | 95–107 | 0.27–0.32 | researchgate.net |

| Naphthoxazole Derivatives | 296–332 | 368–404 | Not Specified | Excellent | researchgate.net |

Comparison with Related Benzoxadiazole and Benzothiadiazole Systems

The properties of this compound can be better understood by comparing it to related heterocyclic systems, particularly other substituted benzoxadiazoles and their sulfur analogues, 2,1,3-benzothiadiazoles. Both 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole (B189464) are electron-deficient heterocycles and are frequently used as electron-acceptor units in functional materials. nih.govresearchgate.net

2,1,3-Benzothiadiazole (BTD) is recognized for its strong electron-withdrawing character, intense light absorption, and good photochemical stability. nih.gov Synthetic strategies used for benzoxadiazole derivatives, such as Sonogashira cross-coupling to create extended π-systems, are also applied to BTD. researchgate.net A comparative study of fluorescent compounds based on both heterocycles showed remarkable similarities in their photophysical properties. researchgate.net Derivatives of both systems, when incorporated into a similar molecular framework with acetylenic linkers, exhibited UV-vis absorption in a narrow range (426–437 nm) and emission in the green region of the spectrum. researchgate.net They also showed comparably large Stokes shifts and medium emission efficiencies. researchgate.net

However, subtle differences arise from the different heteroatoms (oxygen vs. sulfur). These differences can affect electronic properties, molecular packing, and reactivity. A direct comparison of the physical properties of 4-bromo-7-nitro-2,1,3-benzoxadiazole and its simpler thiadiazole analogue, 4-bromo-2,1,3-benzothiadiazole, illustrates these differences.

| Property | 4-Bromo-7-nitro-2,1,3-benzoxadiazole | 4-Bromo-2,1,3-benzothiadiazole |

|---|---|---|

| Molecular Formula | C6H2BrN3O3 | C6H3BrN2S |

| Molecular Weight (g/mol) | 244.00 | 215.07 |

| XLogP3 | 1.7 | 2.5 |

| Topological Polar Surface Area (Ų) | 84.7 | 54 |

| CAS Number | 35128-56-4 | 22034-13-5 |

| Data sourced from PubChem. nih.govnih.govsigmaaldrich.com |

The presence of the additional nitro group and the oxygen heteroatom in the benzoxadiazole derivative results in a higher molecular weight and a greater topological polar surface area compared to the benzothiadiazole analogue. nih.govnih.gov These differences are expected to influence solubility, intermolecular interactions, and biological activity.

Influence of Halogen and Nitro Groups on Molecular Properties